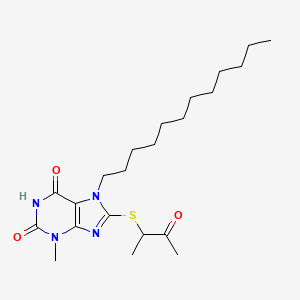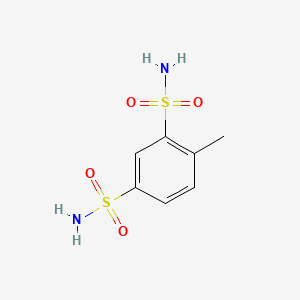
1-Ethyl-3-(morpholin-4-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-(morpholin-4-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethyl group, a morpholine ring, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(morpholin-4-ylmethyl)urea can be synthesized through the reaction of ethyl isocyanate with morpholine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as benzene or toluene. The reaction proceeds as follows: [ \text{C}_2\text{H}_5\text{NCO} + \text{C}_4\text{H}_9\text{NO} \rightarrow \text{C}_2\text{H}_5\text{NHCONHCH}_2\text{C}_4\text{H}_8\text{O} ]
Industrial Production Methods: Industrial production of this compound involves the continuous-flow synthesis method. This method allows for the efficient production of the compound by generating isocyanate in situ and reacting it with morpholine. The continuous-flow system ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 1-Ethyl-3-(morpholin-4-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
1-Ethyl-3-(morpholin-4-ylmethyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various urea derivatives.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-Ethyl-3-(morpholin-4-ylmethyl)urea involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, particularly kinases involved in cytokinesis and cell cycle regulation . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
類似化合物との比較
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: Used as a coupling agent in peptide synthesis.
3-Ethyl-1-(morpholin-4-ylmethyl)urea: A structural isomer with similar chemical properties.
Uniqueness: 1-Ethyl-3-(morpholin-4-ylmethyl)urea is unique due to its specific combination of an ethyl group, morpholine ring, and urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
7498-02-4 |
|---|---|
分子式 |
C8H17N3O2 |
分子量 |
187.24 g/mol |
IUPAC名 |
1-ethyl-3-(morpholin-4-ylmethyl)urea |
InChI |
InChI=1S/C8H17N3O2/c1-2-9-8(12)10-7-11-3-5-13-6-4-11/h2-7H2,1H3,(H2,9,10,12) |
InChIキー |
BDIDEQARMJLJCE-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NCN1CCOCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005609.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12005614.png)

![5-(4-tert-butylphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005623.png)
![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B12005639.png)

![(6E)-6-[({2-[(Prop-2-en-1-yl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12005653.png)




![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B12005679.png)
